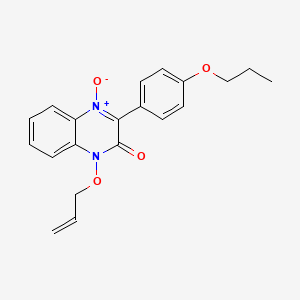![molecular formula C16H14N2O4 B4237032 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide](/img/structure/B4237032.png)
2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide
Descripción general
Descripción
2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide, commonly known as DPA, is a synthetic compound that has been widely used in scientific research due to its various biological activities. DPA is a member of the pyrrolidinylamide family of compounds, which are known to have diverse biological properties.
Mecanismo De Acción
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, DPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DPA has also been reported to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory responses. DPA has also been reported to have antioxidant properties, which suggest its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Moreover, DPA has been extensively studied, and its biological activities and mechanisms of action are well characterized. However, one of the limitations of using DPA is its potential toxicity, which requires careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of DPA. One potential direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of various diseases. Another direction is the exploration of its potential use in drug delivery systems, such as nanoparticles or liposomes. Moreover, the development of more potent and selective analogs of DPA may lead to the discovery of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, DPA has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, DPA has been reported to possess neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)oxy-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(10-22-18-15(20)8-9-16(18)21)17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNKWFAMFBQFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)


![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
![N-(4-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4237001.png)


![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)


![2-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237054.png)
